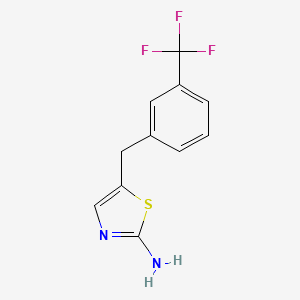

5-(3-Trifluoromethyl-benzyl)-thiazol-2-ylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of benzylamine, which is an organic compound consisting of a benzene ring attached to an amine functional group . The “3-Trifluoromethyl” indicates the presence of a trifluoromethyl group attached to the benzene ring . The “thiazol-2-yl” suggests the presence of a thiazole ring, a type of heterocyclic compound .

Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions, depending on the conditions and reagents used . For example, the amine group could participate in reactions such as acylation or alkylation .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure . For example, the presence of the trifluoromethyl group could potentially increase the compound’s lipophilicity, which could affect properties like solubility and stability .Aplicaciones Científicas De Investigación

Corrosion Inhibition

One study focused on benzothiazole derivatives to investigate their effectiveness as corrosion inhibitors for carbon steel in acidic solutions. These inhibitors, closely related to "5-(3-Trifluoromethyl-benzyl)-thiazol-2-ylamine," demonstrated significant stability and high efficiency in protecting steel against corrosion. The inhibitors can adsorb onto surfaces via both physical and chemical means. Quantum chemical parameters, determined using density functional theory (DFT), helped in understanding the correlation between theoretical and experimental results, highlighting their potential application in corrosion protection technologies (Hu et al., 2016).

Synthetic Methodologies

Another area of research involves the development of synthetic routes for "5-(Trifluoromethyl)-2-thiazolamine," a compound closely related to "5-(3-Trifluoromethyl-benzyl)-thiazol-2-ylamine." A study reported a low-cost, one-pot multicomponent domino synthetic approach, which is significant for manufacturing various pharmaceuticals and chemicals. This synthesis method offers a practical and efficient route for producing thiazolamine derivatives, showcasing the compound's relevance in pharmaceutical synthesis and chemical production (Bao et al., 2016).

Electroluminescence and Amplified Spontaneous Emission

Research into star-shaped single-polymer systems for RGB emission has explored the incorporation of benzothiadiazole and related molecules. Such systems aim to achieve saturated white electroluminescence and amplified spontaneous emission by modulating the doping concentration. This work exemplifies the use of "5-(3-Trifluoromethyl-benzyl)-thiazol-2-ylamine" related compounds in advanced materials science, particularly in the development of new electroluminescent materials with potential applications in display and lighting technologies (Liu et al., 2016).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N2S/c12-11(13,14)8-3-1-2-7(4-8)5-9-6-16-10(15)17-9/h1-4,6H,5H2,(H2,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PABVEFOBZBIMQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CC2=CN=C(S2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Trifluoromethyl-benzyl)-thiazol-2-ylamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid](/img/structure/B2957601.png)

![2-[2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-methoxyphenol](/img/structure/B2957606.png)

![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone](/img/structure/B2957615.png)

![N-[2-Methyl-6-(pyrrolidine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2957622.png)